

Application Notes and Protocols: Lactose Octaacetate in the Preparation of Glycosyl Donors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate is a readily available and stable derivative of lactose, serving as a versatile starting material in carbohydrate chemistry. Its peracetylated structure allows for regioselective modifications, making it an excellent precursor for the synthesis of various glycosyl donors. These donors are critical intermediates in the assembly of complex oligosaccharides and glycoconjugates, which play pivotal roles in numerous biological processes and are key targets in drug discovery and development. This document provides detailed protocols for the preparation of lactose octaacetate and its subsequent conversion into valuable glycosyl donors, including thioglycosides, glycosyl halides, and trichloroacetimidates.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of **lactose octaacetate** and its transformation into different glycosyl donors.

Table 1: Synthesis of β -D-Lactose Octaacetate



Method	Reagents	Catalyst	Time	Yield (%)	Reference
Conventional Heating	Acetic anhydride	Sodium acetate	~45 min	~53-77%	[1]
Microwave Irradiation	Acetic anhydride	Sodium acetate	10-30 min	85-90%	[2][3]

Table 2: Preparation of Glycosyl Donors from β-D-**Lactose Octaacetate**

Glycosyl Donor	Key Transformat ion	Reagents	Catalyst/Pr omoter	Typical Yield (%)	Reference
Tolylthiolacto side	Thioglycosyla tion	p-Thiocresol	Triflic Acid (TfOH)	~80%	[1]
Hepta-O- acetyl-α- lactosyl Bromide	Halogenation	HBr in Acetic Acid	-	Good to Excellent	Implied from[1]
Hepta-O- acetyl-β- lactosyl Trichloroaceti midate	Anomeric Deacetylation & Imidation	1. MgO/MeOH2. CCl ₃ CN/K ₂ C O ₃	12. K2COз	Good	Adapted from[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of β -D-Lactose Octaacetate (Conventional Heating)

This protocol describes the large-scale acetylation of α -lactose monohydrate.[1]

Materials:

• α-Lactose monohydrate (100 g)



- Acetic anhydride (900 mL)
- Anhydrous sodium acetate (25 g)
- Ice-water mixture (2700 mL)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a 2-L round-bottom flask, combine acetic anhydride and sodium acetate.
- Heat the mixture to near boiling with stirring.
- Gradually add α-lactose monohydrate to the hot mixture.
- Continue heating and stirring for approximately 45 minutes after the addition of lactose is complete. Monitor the reaction by TLC (10:1 CH₂Cl₂:acetone).
- Pour the reaction mixture into a 4-L beaker containing the ice-water mixture and stir gently overnight at room temperature.
- Extract the aqueous mixture with dichloromethane.
- Wash the organic layer with saturated aqueous NaHCO₃, then with water.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Recrystallize from ethanol to obtain pure β-D-lactose octaacetate.

Protocol 2: Microwave-Assisted Synthesis of β-D-Lactose Octaacetate



This method provides a rapid and high-yielding synthesis of lactose octaacetate.[2][3]

Materials:

- D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
- Acetic anhydride (30 cm³, 0.27 mol)
- Anhydrous sodium acetate (3.0 g, 0.036 mol)
- · Distilled water with ice
- 95% Ethanol

Procedure:

- In a round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and sodium acetate.
- Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.
- Pour the hot reaction mixture into 200 cm³ of ice-cold distilled water and stir.
- Allow the mixture to stand at 4 °C for 12 hours to precipitate the product.
- Filter the white solid under vacuum and wash with distilled water.
- Purify the crude product by recrystallization from 95% ethanol.
- Dry the purified **lactose octaacetate** in a vacuum oven to a constant weight.

Protocol 3: Preparation of Hepta-O-acetyl-α-lactosyl Bromide

This protocol is based on general procedures for the conversion of peracetylated sugars to glycosyl bromides.

Materials:



- β-D-Lactose octaacetate
- 33% Hydrogen bromide in glacial acetic acid
- Dichloromethane (CH₂Cl₂)
- Ice-cold water
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve β-D-lactose octaacetate in a minimal amount of dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 33% HBr in glacial acetic acid with stirring.
- Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
- Pour the reaction mixture into ice-cold water and extract with dichloromethane.
- Wash the organic layer with ice-cold water, followed by cold saturated aqueous NaHCO₃, and finally with water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude hepta-O-acetyl-α-lactosyl bromide.
- The product is typically used in the next step without further purification.

Protocol 4: Preparation of Hepta-O-acetyl-β-lactosyl Trichloroacetimidate

This two-step protocol involves the selective anomeric deacetylation of **lactose octaacetate** followed by trichloroacetimidation.



Step 1: Anomeric Deacetylation of β-D-Lactose Octaacetate[6]

Materials:

- β-D-Lactose octaacetate (1 mmol)
- Magnesium oxide (MgO) (1 mmol)
- Methanol (MeOH) (20 mL)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)

Procedure:

- To a solution of β-D-lactose octaacetate in methanol, add magnesium oxide.
- Reflux the mixture with stirring for 4-5 hours, monitoring the reaction by TLC (hexane/EtOAc = 3:1).
- For small-scale reactions, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
- For larger-scale reactions, neutralize the mixture with saturated aqueous NaHCO₃ and centrifuge.
- Collect the liquid phase and extract with dichloromethane.
- Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield hepta-O-acetyl-D-lactose.

Step 2: Trichloroacetimidation of Hepta-O-acetyl-D-lactose (Adapted from a general procedure for a related lactose derivative[4])

Materials:

Hepta-O-acetyl-D-lactose

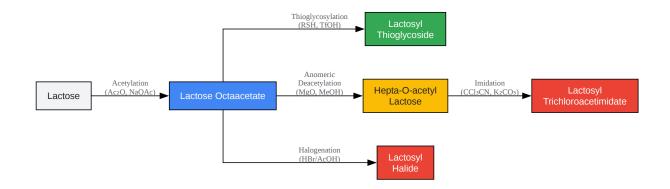


- Trichloroacetonitrile (CCl₃CN)
- Potassium carbonate (K₂CO₃)
- Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

- Dissolve the hepta-O-acetyl-D-lactose in anhydrous dichloromethane.
- Add trichloroacetonitrile and potassium carbonate to the solution.
- Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture to remove the solids.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford hepta-O-acetyl-β-lactosyl trichloroacetimidate.

Visualizations Synthesis of Glycosyl Donors from Lactose

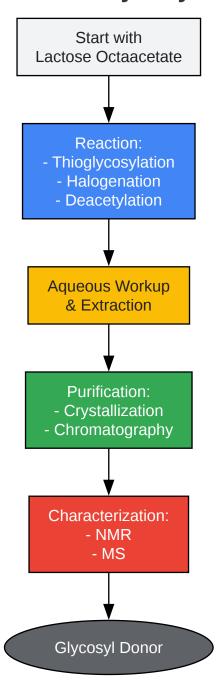




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Caption: Synthetic pathways from lactose to various glycosyl donors.

Experimental Workflow for Glycosyl Donor Preparation



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Caption: General workflow for the preparation of glycosyl donors.



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